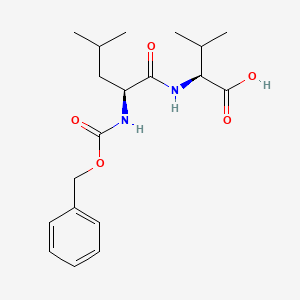
Z-Leu-val-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Leu-val-OH, also known as (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoyl]amino]-4-methylpentanoic acid, is a dipeptide derivative. It is composed of leucine and valine, two essential amino acids, linked by a peptide bond. This compound is often used in peptide synthesis and research due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-val-OH typically involves the coupling of N-CBZ-valine methyl ester with leucine. One common method includes dissolving the peptide in a mixture of tetrahydrofuran and water, followed by the addition of lithium hydroxide monohydrate at 0°C. The mixture is then stirred at room temperature overnight. The organic layer is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated to yield the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, forming corresponding oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Substituted derivatives where the benzyloxy group is replaced by other functional groups.
科学研究应用
Z-Leu-val-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation and stability.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides with antimicrobial or anticancer properties.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques such as mass spectrometry.
作用机制
The mechanism of action of Z-Leu-val-OH involves its interaction with specific molecular targets, primarily through its peptide bond. It can act as a substrate for proteolytic enzymes, leading to the formation of smaller peptide fragments. These fragments can then interact with various signaling pathways, such as the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) pathway, influencing cellular processes like protein synthesis and metabolism .
相似化合物的比较
Z-Leu-leu-OH: Another dipeptide derivative with similar properties but different amino acid composition.
Z-Val-leu-OH: Similar structure but with valine and leucine in reversed positions.
Z-Leu-ile-OH: Contains isoleucine instead of valine.
Uniqueness: Z-Leu-val-OH is unique due to its specific combination of leucine and valine, which imparts distinct physicochemical properties and biological activities. Its stability and reactivity make it a valuable compound in peptide synthesis and research.
By understanding the detailed aspects of this compound, researchers can better utilize this compound in various scientific and industrial applications.
属性
CAS 编号 |
7801-70-9 |
|---|---|
分子式 |
C19H28N2O5 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
3-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C19H28N2O5/c1-12(2)10-15(17(22)21-16(13(3)4)18(23)24)20-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,25)(H,21,22)(H,23,24) |
InChI 键 |
MUJSLBXYEJRINU-UHFFFAOYSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


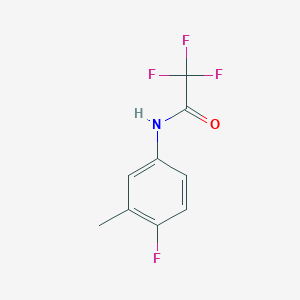
![3(2H)-Isothiazolone, 2-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8589166.png)
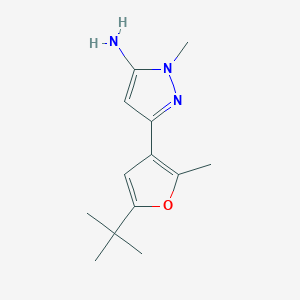
![6-Fluoro-2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B8589184.png)
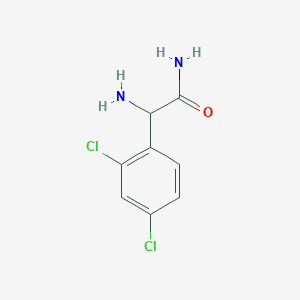

![N-{2-[(2-Bromophenoxy)methoxy]phenyl}formamide](/img/structure/B8589203.png)
![tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate](/img/structure/B8589211.png)
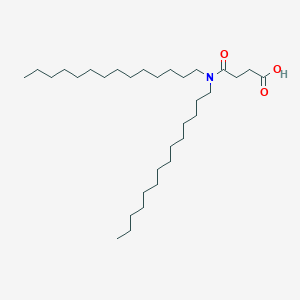
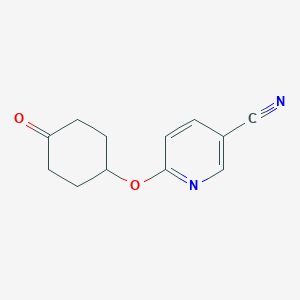
![1-(4H-[1,2,4]Triazol-3-yl)-cyclopropylamine](/img/structure/B8589236.png)
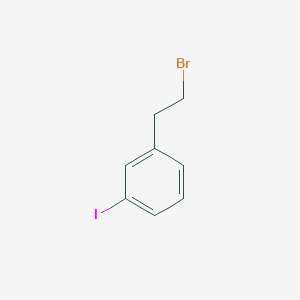
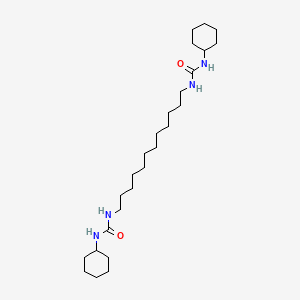
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8589264.png)
